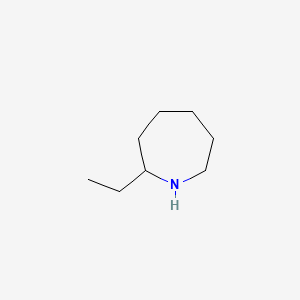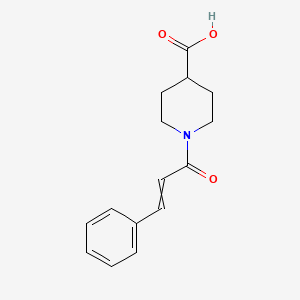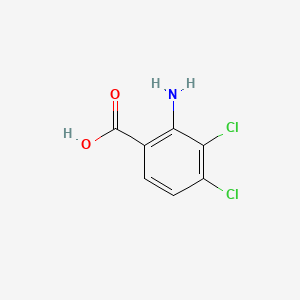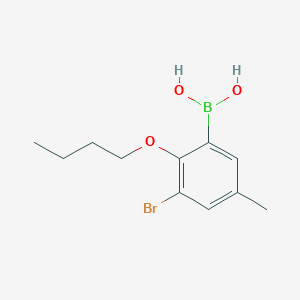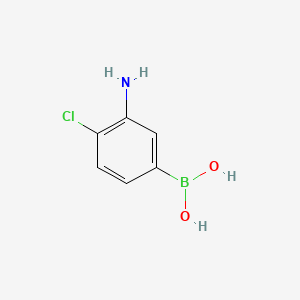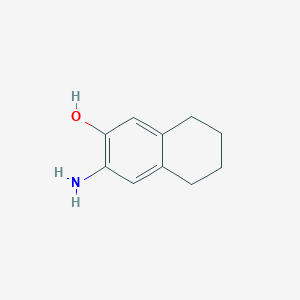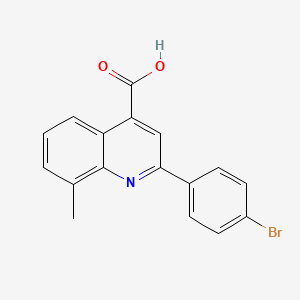
2-(4-溴苯基)-8-甲基喹啉-4-羧酸
货号 B1275883
CAS 编号:
107027-44-1
分子量: 342.2 g/mol
InChI 键: AXOVQGHAUJNNRK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
描述
“2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid” is likely a complex organic compound. It appears to contain a quinoline structure (a heterocyclic aromatic organic compound), a carboxylic acid group (-COOH), a bromophenyl group (a phenyl ring with a bromine substitution), and a methyl group (-CH3) .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The quinoline structure would form the core of the molecule, with the bromophenyl, methyl, and carboxylic acid groups attached at specific positions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The bromine atom in the bromophenyl group could potentially undergo electrophilic aromatic substitution reactions . The carboxylic acid group could participate in various reactions, such as esterification or amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility, and stability .科学研究应用
- Application: These compounds were synthesized to study their pharmacological activities against pathogens and cancerous cells .
- Method: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .
- Results: The compounds showed promising antimicrobial activity and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .
- Application: Borinic acids and their chelate derivatives are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .
- Method: The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand .
- Results: Borinic acids have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc., and catalyze regioselective functionalization of diols, carbohydrates or epoxide ring opening reactions .
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives
Borinic acids
- Application: 4-Bromophenylacetic acid is used as a standard in the extraction of nonylphenol polyethoxy carboxylates with 1-4 ethoxy groups from sludge samples .
- Method: The compound is used as a reference standard in the extraction process .
- Results: The extraction process helps in the analysis of environmental samples .
- Application: This compound is often used in mass spectrometry and gas chromatography for analytical purposes .
- Method: The compound is used as a reference or test substance in these analytical techniques .
- Results: The results obtained from these techniques provide valuable information about the sample being analyzed .
4-Bromophenylacetic acid
2-(4-Bromophenyl)propionic acid
- Application: 4-Bromophenylacetic acid is used in the synthesis of various organic compounds. It can be used to prepare methyl 4-bromophenylacetate by Fischer esterification, refluxing it with methanol acidified with sulfuric acid . It can also be used to prepare a hydrazone derivative, 2-(4-bromophenyl)acetohydrazide, by refluxing the methyl ester with hydrazine .
- Method: The compound is used as a starting material in these synthetic reactions .
- Results: The resulting compounds have potential applications in various fields of chemistry .
- Application: Borinic acids and their chelate derivatives are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .
- Method: The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand .
- Results: Borinic acids have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc., and catalyze regioselective functionalization of diols, carbohydrates or epoxide ring opening reactions .
4-Bromophenylacetic acid
Borinic acids
安全和危害
未来方向
属性
IUPAC Name |
2-(4-bromophenyl)-8-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO2/c1-10-3-2-4-13-14(17(20)21)9-15(19-16(10)13)11-5-7-12(18)8-6-11/h2-9H,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOVQGHAUJNNRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401213345 | |
| Record name | 2-(4-Bromophenyl)-8-methyl-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401213345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid | |
CAS RN |
107027-44-1 | |
| Record name | 2-(4-Bromophenyl)-8-methyl-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107027-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Bromophenyl)-8-methyl-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401213345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



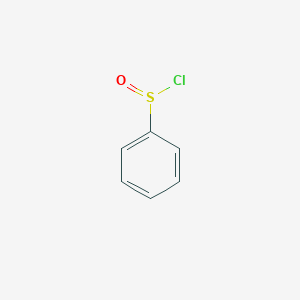
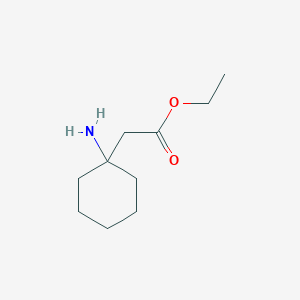
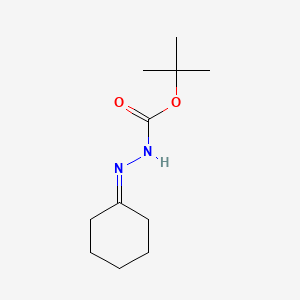
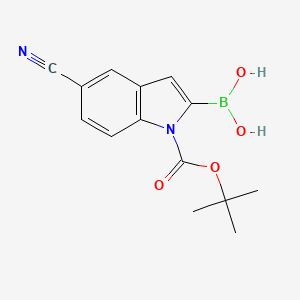
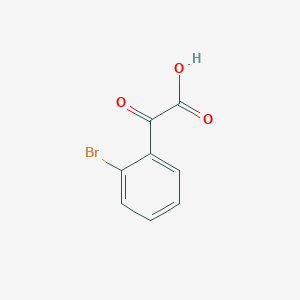
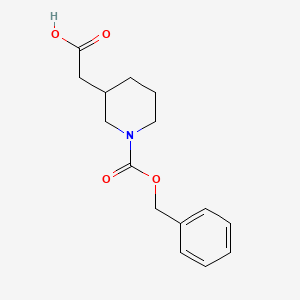
![1-[1-(Pyridin-2-yl)ethyl]piperazine](/img/structure/B1275822.png)

